

Crystal Structure Analysis of Allylpalladium Chloride Dimer: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Allylpalladium chloride*

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This technical guide provides a comprehensive analysis of the crystal structure of **allylpalladium chloride** dimer, a pivotal catalyst in organic synthesis. The document outlines the key crystallographic parameters, detailed experimental protocols for its synthesis and characterization, and visual representations of its molecular structure and the workflow for its analysis. This information is crucial for understanding the catalyst's reactivity and for the rational design of new synthetic methodologies.

Crystallographic Data

The crystal structure of **allylpalladium chloride** dimer, $[(\eta^3\text{-C}_3\text{H}_5)\text{PdCl}]_2$, was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group $P2_1/n$. The dimeric structure is centrosymmetric, featuring two palladium atoms bridged by two chlorine atoms. Each palladium atom is coordinated to an η^3 -allyl group.

Unit Cell Parameters

The unit cell parameters were determined at $-140\text{ }^\circ\text{C}$.^[1]

Parameter	Value[1]
a	7.462 Å
b	7.427 Å
c	8.605 Å
β	93.5°
Volume	475.9 Å ³
Z	2
Crystal System	Monoclinic
Space Group	P2 ₁ /n

Selected Bond Lengths and Angles

The intramolecular distances and angles reveal the coordination geometry around the palladium center and the nature of the palladium-allyl interaction.

Bond/Angle	Value
Bond Lengths (Å)	
Pd-Cl (bridging)	2.412
Pd-C (allyl, average)	2.12
C-C (allyl, average)	1.36
**Bond Angles (°) **	
Cl-Pd-Cl'	86.8
Pd-Cl-Pd'	93.2
C-C-C (allyl)	119.8[1]
Angle between allyl plane and Pd ₂ Cl ₂ plane	111.5[1]

Experimental Protocols

Synthesis of Allylpalladium Chloride Dimer

Several methods for the synthesis of **allylpalladium chloride** dimer have been reported. A common and reliable procedure involves the reaction of palladium(II) chloride with allyl chloride in the presence of carbon monoxide.^[2]

Materials:

- Palladium(II) chloride (PdCl_2)
- Sodium chloride (NaCl)
- Allyl chloride
- Methanol (MeOH)
- Water (H_2O)
- Carbon monoxide (CO) gas
- Chloroform (CHCl_3)
- Magnesium sulfate (MgSO_4)
- Hexane

Procedure:

- A mixture of PdCl_2 (4.44 g, 25 mmol) and NaCl (2.96 g, 50 mmol) is suspended in a mixture of 60 mL of methanol and 20 mL of water in a 500 mL round-bottomed flask.^[2]
- The mixture is stirred to form an aqueous solution of Na_2PdCl_4 .^[2]
- Allyl chloride (7.10 g, 78 mmol) is added to the solution.^[2]
- Carbon monoxide gas is bubbled through the solution for 1 hour. A color change from reddish-brown to yellow is observed, and a yellow solid precipitates.^[2]

- The yellow suspension is poured into 300 mL of water and extracted with chloroform (3 x 100 mL).[2]
- The combined chloroform extracts are washed with water (3 x 50 mL) and dried over anhydrous magnesium sulfate.[2]
- The solvent is removed under reduced pressure to yield a yellow solid.[2]
- The crude product is recrystallized from a chloroform/hexane layered system to afford pure, yellow crystals of **allylpalladium chloride** dimer.[2]

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for the determination of the crystal structure of **allylpalladium chloride** dimer.

1. Crystal Selection and Mounting:

- A suitable single crystal of the dimer is selected under a microscope.
- The crystal is mounted on a goniometer head. For low-temperature data collection, the crystal is typically flash-cooled in a stream of cold nitrogen gas.

2. Data Collection:

- The mounted crystal is placed on a single-crystal X-ray diffractometer.
- Data is collected at a low temperature (e.g., -140 °C) to minimize thermal vibrations and improve data quality.[1]
- The diffractometer is equipped with a radiation source, typically Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$).
- A series of diffraction images are collected as the crystal is rotated.

3. Data Processing and Structure Solution:

- The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
- The space group is determined from the systematic absences in the diffraction data.
- The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms (palladium).
- The remaining non-hydrogen atoms are located from subsequent difference Fourier maps.

4. Structure Refinement:

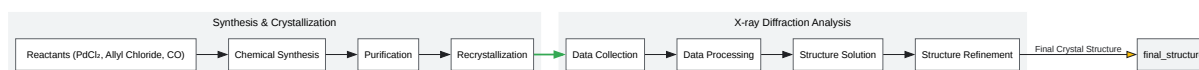
- The atomic coordinates and thermal parameters are refined using a least-squares minimization procedure to achieve the best fit between the observed and calculated structure factors.
- Hydrogen atoms can often be located from a difference Fourier map and are typically refined with constraints.

Visualizations

Molecular Structure

Caption: Dimeric structure with bridging chlorides and η^3 -allyl coordination.

Experimental Workflow



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Caption: From synthesis to the final crystal structure determination.

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